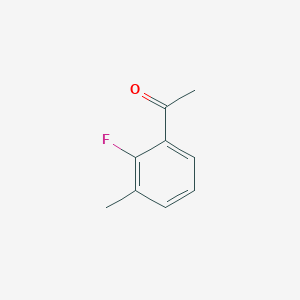
Tert-butyl azetidin-3-yl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl azetidin-3-yl(methyl)carbamate is a compound that is part of a class of organic molecules known as azetidines, which are four-membered nitrogen-containing heterocycles. The tert-butyl group attached to the azetidine ring indicates the presence of a bulky substituent, which can influence the molecule's reactivity and physical properties.
Synthesis Analysis
The synthesis of related azetidin-3-yl carbamate derivatives has been reported in the literature. For instance, a dirhodium(II)-catalyzed C-H amination reaction was used to prepare an optically active monoprotected 2-amino-2-methyl-1,3-propanediol derivative from methyl (S)-2-methyl-3-hydroxypropanoate . This method demonstrates the potential for synthesizing azetidin-3-yl carbamate derivatives through catalytic functionalization of precursor molecules. Additionally, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine in a multi-step process, including esterification and protection reactions, highlights the complexity and versatility of synthetic routes available for such compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl azetidin-3-yl(methyl)carbamate derivatives can be complex and is often confirmed using advanced spectroscopic techniques. For example, the structure of a related compound, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, was confirmed using 1H, 13C, 15N, and 77Se NMR spectroscopy, HRMS, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the azetidine ring.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl azetidin-3-yl(methyl)carbamate derivatives can be inferred from the reactions of similar compounds. The dirhodium(II)-catalyzed C-H amination reaction mentioned earlier is an example of how functional groups can be introduced into the azetidine ring. The [3+2] cycloaddition used to synthesize the selenazole derivative also illustrates the potential for constructing complex heterocyclic systems involving azetidine rings.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of tert-butyl azetidin-3-yl(methyl)carbamate are not detailed in the provided papers, the properties of similar compounds can be indicative. The presence of tert-butyl and carbamate groups is likely to affect the solubility, boiling and melting points, and stability of the molecule. The bulky tert-butyl group may also impart steric hindrance, influencing the molecule's reactivity and interactions with other chemical entities.
Scientific Research Applications
Synthesis of Carbapenems Tert-butyl azetidin-3-yl(methyl)carbamate is utilized as a building block in the synthesis of carbapenems, a class of antibiotics. The compound serves as a versatile intermediate in creating various carbapenem structures, demonstrating its significance in medicinal chemistry (Khasanova et al., 2019).
Deprotection of Carbamates Research has shown that aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates, including tert-butyl azetidin-3-yl(methyl)carbamate. This process is crucial in the synthesis of complex molecules, where preserving the stereochemical integrity of substrates is essential (Li et al., 2006).
Novel Heterocyclic Amino Acid Synthesis The compound is involved in the synthesis of new functionalized heterocyclic amino acids, demonstrating its utility in creating diverse biochemical structures for research and therapeutic applications (Dzedulionytė et al., 2021).
Synthesis of Ligands for Nicotinic Receptors It has been used in the synthesis of novel ligands for nicotinic receptors. These ligands have potential applications in neuroscience and pharmacology, exploring new treatments for neurological disorders (Karimi & Långström, 2002).
Development of Antimicrobial Agents Tert-butyl azetidin-3-yl(methyl)carbamate has been used in the synthesis and characterization of substituted phenyl azetidines, which are explored as potential antimicrobial agents. This illustrates its role in the development of new drugs targeting resistant bacterial strains (Doraswamy & Ramana, 2013).
Antitumor Activity Studies Derivatives of this compound have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. This research contributes to the ongoing search for effective cancer treatments (Gielen et al., 1999).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUFQYUQIUJJIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629929 |
Source


|
| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl azetidin-3-yl(methyl)carbamate | |
CAS RN |
577777-20-9 |
Source


|
| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

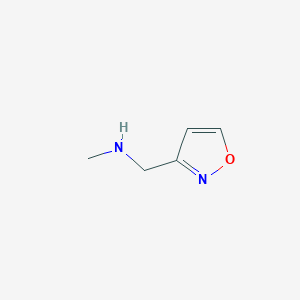

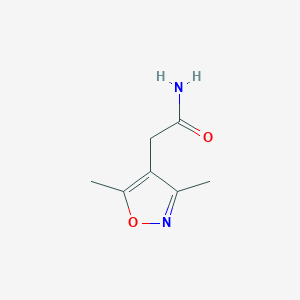
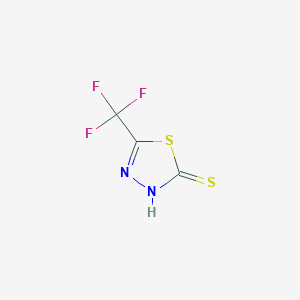
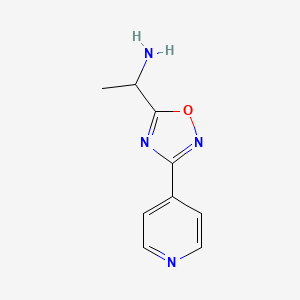


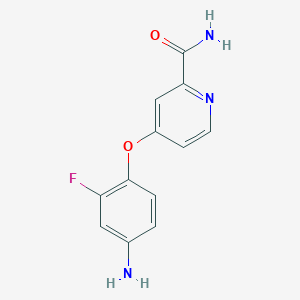
![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)
![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)

